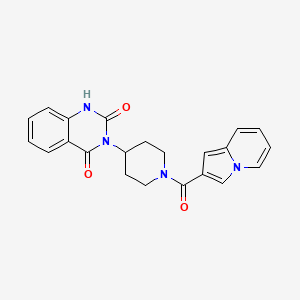

![molecular formula C12H16FNO B2854400 4-[(3-Fluorophenyl)methyl]piperidin-4-ol CAS No. 871112-44-6](/img/structure/B2854400.png)

4-[(3-Fluorophenyl)methyl]piperidin-4-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

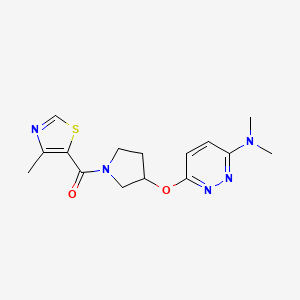

“4-[(3-Fluorophenyl)methyl]piperidin-4-ol” is a chemical compound with the CAS Number: 871112-44-6 . It has a molecular weight of 209.26 . The IUPAC name for this compound is 4-(3-fluorobenzyl)-4-piperidinol . It is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for “4-[(3-Fluorophenyl)methyl]piperidin-4-ol” is 1S/C12H16FNO/c13-11-3-1-2-10(8-11)9-12(15)4-6-14-7-5-12/h1-3,8,14-15H,4-7,9H2 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

“4-[(3-Fluorophenyl)methyl]piperidin-4-ol” is a powder that is stored at room temperature . It has a molecular weight of 209.26 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.科学的研究の応用

Pharmaceutical Research

This compound is often used in pharmaceutical research due to its unique structure and properties .

Antimalarial Drug Development

One study found that structurally simple synthetic 1, 4-disubstituted piperidines, which include “4-[(3-Fluorophenyl)methyl]piperidin-4-ol”, showed high selectivity for resistant Plasmodium falciparum . This suggests that this compound could be used in the development of new antimalarial drugs .

Chemical Synthesis

“4-[(3-Fluorophenyl)methyl]piperidin-4-ol” can be used as a starting material or intermediate in chemical synthesis . Its unique structure makes it useful in the synthesis of a wide range of chemical compounds .

Development of Antidepressants

Research has shown that piperidine derivatives, such as “4-[(3-Fluorophenyl)methyl]piperidin-4-ol”, can be used in the synthesis of antidepressant molecules . This suggests that this compound could play a role in the development of new treatments for depression .

Material Science Research

Due to its unique properties, “4-[(3-Fluorophenyl)methyl]piperidin-4-ol” can also be used in material science research . It could be used to study the properties of new materials or to develop new methods of material synthesis .

Safety and Toxicology Studies

As with any chemical compound, “4-[(3-Fluorophenyl)methyl]piperidin-4-ol” can be used in safety and toxicology studies . These studies are crucial for understanding the potential risks associated with the use of this compound in various applications .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . For more detailed safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) .

作用機序

Target of Action

The primary target of 4-[(3-Fluorophenyl)methyl]piperidin-4-ol is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry .

Mode of Action

The compound interacts with its target, the CCR5 receptor, by anchoring to the receptor via a strong salt-bridge interaction . This interaction is facilitated by the presence of a basic nitrogen atom in the compound . The compound also contains two or more lipophilic groups, which is a common feature of most CCR5 antagonists .

Biochemical Pathways

The interaction of 4-[(3-Fluorophenyl)methyl]piperidin-4-ol with the CCR5 receptor affects the pathway of HIV-1 entry into cells . By blocking the CCR5 receptor, the compound prevents the entry of macrophagetropic (R5) HIV-1 strains into cells .

Result of Action

The result of the compound’s action is the prevention of HIV-1 infection. By blocking the CCR5 receptor, the compound prevents R5-tropic HIV-1 strains from entering cells . This makes it a potential treatment for HIV-1 .

特性

IUPAC Name |

4-[(3-fluorophenyl)methyl]piperidin-4-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNO/c13-11-3-1-2-10(8-11)9-12(15)4-6-14-7-5-12/h1-3,8,14-15H,4-7,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIFYSZBQCIKDKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(CC2=CC(=CC=C2)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(3-Fluorophenyl)methyl]piperidin-4-ol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2854319.png)

![5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-N-cyclopropyl-4,5-dihydro-3-isoxazolecarboxamide](/img/structure/B2854325.png)

![2-{[5-(4-chlorophenyl)-2-(4-methoxyphenyl)-1H-imidazol-4-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B2854326.png)

![(E)-2-cyano-3-(3,4-difluorophenyl)-N-[2-morpholin-4-yl-4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2854328.png)

![3-Nitro-1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-pyrazole](/img/structure/B2854329.png)

![2-(Methoxymethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2854334.png)

![benzyl (2R)-2-[(chlorosulfonyl)methyl]pyrrolidine-1-carboxylate](/img/structure/B2854338.png)

![2-({5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3,4-difluorophenyl)acetamide](/img/structure/B2854339.png)